4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzoic acid

Descripción general

Descripción

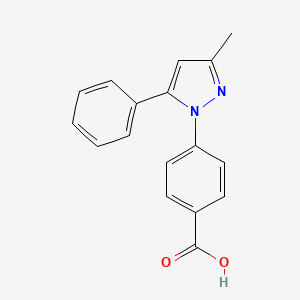

4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzoic acid is a heterocyclic compound that features a pyrazole ring attached to a benzoic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzoic acid typically involves the reaction of 3-methyl-1-phenyl-1H-pyrazole with a benzoic acid derivative. One common method includes the use of palladium-catalyzed coupling reactions. For example, 1-bromo-4-nitrobenzene can react with 4-aminopyrazole to form 4-bromo-1H-pyrazole, which is then coupled with benzoic acid under palladium catalysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole or benzoic acid moieties.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of 4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzoic acid derivatives against several pathogenic bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds can be as low as 0.78 μg/mL, indicating strong bactericidal action. Notably, these compounds have shown effectiveness in inhibiting biofilm formation, which is crucial in treating persistent infections where biofilms protect bacteria from antibiotics .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound derivatives has been extensively studied. Variations in substituents on the pyrazole ring significantly affect antibacterial potency. For instance, derivatives with halogen substitutions have shown enhanced activity against Gram-positive strains compared to their unsubstituted counterparts. This information is critical for the design of new compounds with improved efficacy .

Case Studies

Several case studies illustrate the potential of this compound in practical applications:

- Biofilm Inhibition : A study demonstrated that specific derivatives effectively inhibited biofilm formation by S. aureus, achieving up to 80% eradication at higher concentrations. This finding is significant for treating chronic infections where biofilms are prevalent .

- In Vivo Efficacy : Research involving C. elegans models showed that these compounds could rescue infected organisms from bacterial challenges, indicating their potential for therapeutic use in more complex biological systems .

- Resistance Studies : In multiple passage studies, bacteria exhibited minimal resistance development to these compounds, suggesting a stable mode of action that could be advantageous in clinical settings .

Mecanismo De Acción

The mechanism of action of 4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The benzoic acid moiety can further enhance these interactions by providing additional binding sites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparación Con Compuestos Similares

Similar Compounds

4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: This compound has a similar structure but features an oxo group instead of a phenyl group.

4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid: This compound has additional methyl groups on the pyrazole ring.

Uniqueness

4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzoic acid is unique due to the presence of both a phenyl group and a benzoic acid moiety, which confer distinct chemical and biological properties

Actividad Biológica

4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant research findings and case studies.

Chemical Structure

The compound is characterized by the presence of a pyrazole ring and a benzoic acid moiety, which are known to contribute to its biological activity. The structural formula can be represented as:

Anticancer Activity

Research has demonstrated that pyrazole derivatives, including this compound, exhibit potent anticancer properties. A study highlighted that compounds with a similar structure showed effective inhibition of microtubule assembly and induced apoptosis in breast cancer cells (MDA-MB-231) at concentrations as low as 1 μM .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 | 1.0 | Induces apoptosis via caspase activation |

| Compound 7d | MDA-MB-231 | 2.5 | Microtubule destabilization |

| Compound 10c | HepG2 | 2.0 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives of pyrazole possess significant activity against various bacterial strains, including Gram-positive bacteria. Notably, derivatives have shown minimum inhibitory concentration (MIC) values as low as 0.78 μg/ml against resistant strains such as MRSA .

Table 2: Antimicrobial Efficacy of Pyrazole Derivatives

| Compound | Bacterial Strain | MIC (μg/ml) | Effectiveness |

|---|---|---|---|

| This compound | S. aureus | 0.78 | Highly effective |

| Compound P1 | A. baumannii | 0.50 | Selective inhibition |

| Compound P2 | E. coli | 5.00 | Moderate effectiveness |

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, this compound exhibits anti-inflammatory properties. Research has shown that pyrazole derivatives can reduce inflammation in various models, indicating potential therapeutic applications in inflammatory diseases .

Case Study: Anti-inflammatory Effects

A recent study investigated the effects of pyrazole derivatives on LPS-induced inflammation in microglial cells, demonstrating a significant reduction in pro-inflammatory cytokines and microglial activation . This suggests that such compounds could be beneficial in treating neuroinflammatory conditions.

Propiedades

IUPAC Name |

4-(3-methyl-5-phenylpyrazol-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-12-11-16(13-5-3-2-4-6-13)19(18-12)15-9-7-14(8-10-15)17(20)21/h2-11H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYEFETXBOCYRFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40903602 | |

| Record name | NoName_4303 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40903602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.